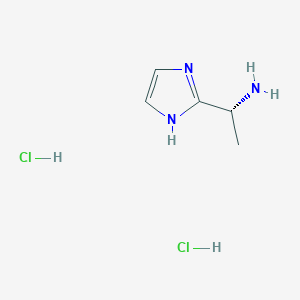

(1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride

Beschreibung

Molecular Structure and Stereochemistry

The molecular structure of (1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride is characterized by a five-membered imidazole ring system attached to a chiral carbon center bearing an amine functional group. The compound possesses the molecular formula C5H11Cl2N3 with a molecular weight of 184.07 grams per mole. The structural representation can be described through its Simplified Molecular Input Line Entry System notation as CC@HN.[H]Cl.[H]Cl, which clearly indicates the R-stereochemical configuration at the chiral center.

The stereochemistry of this compound is particularly noteworthy, as it exists as the R-enantiomer, distinguishing it from its S-counterpart which carries the Chemical Abstracts Service number 1807937-63-8. The absolute configuration is designated through the Cahn-Ingold-Prelog priority rules, where the R-configuration indicates the specific spatial arrangement of substituents around the chiral carbon atom. The International Union of Pure and Applied Chemistry name for the free base form is (1R)-1-(1H-imidazol-2-yl)ethanamine, with the dihydrochloride salt containing two additional protonated chloride ions.

The imidazole ring system contains two nitrogen atoms at positions 1 and 3, with the ethylamine substituent attached at position 2 of the ring. This particular substitution pattern creates a unique electronic environment that influences both the chemical reactivity and physical properties of the molecule. The presence of the imidazole moiety introduces aromatic character and the potential for hydrogen bonding interactions through both nitrogen atoms in the ring system.

Eigenschaften

IUPAC Name |

(1R)-1-(1H-imidazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c1-4(6)5-7-2-3-8-5;;/h2-4H,6H2,1H3,(H,7,8);2*1H/t4-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWLRTUEVSNHJT-RZFWHQLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=CN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Methodology:

- Reaction Type: N-alkylation of imidazole with tert-butyl chloroacetate.

- Reaction Conditions:

- Solvent-free environment to minimize environmental hazards.

- Base: Potassium carbonate (K₂CO₃) is employed to facilitate deprotonation of imidazole.

- Temperature: The mixture is heated gradually from 0°C to 60°C.

- Duration: Stirred for approximately 4-6 hours until completion, monitored via TLC.

Procedure:

- Imidazole (20 g, 0.29 mol) and tert-butyl chloroacetate (44.2 g, 0.29 mol) are combined with K₂CO₃ (50.7 g, 0.37 mol).

- The mixture is initially cooled, then heated to 60°C with continuous stirring.

- Post-reaction, the mixture is cooled, water is added, and the product (imidazol-1-yl-acetic acid tert-butyl ester) is isolated by filtration.

- Yield: Approximately 66% (35.5 g).

Data:

| Parameter | Value |

|---|---|

| Melting Point | 111–113.6°C |

| IR (νmax / cm⁻¹) | 3453, 3111, 2981, 2874, 1739, 1512, 1230, 1148, 1079, 742, 662 |

| ¹H NMR (DMSO-d6) | δ 1.41 (s, 9H), 4.82 (s, 2H), 6.86 (s, 1H), 7.11 (s, 1H), 7.58 (s, 1H) |

| ¹³C NMR (DMSO-d6) | δ 28.04, 48.26, 82.34, 121.29, 127.99, 138.59, 167.99 |

Hydrolysis to Imidazol-1-yl-Acetic Acid

Methodology:

- The tert-butyl ester is hydrolyzed in water under reflux conditions.

- Hydrolysis Conditions: Heating at 90–95°C for 2 hours.

- Outcome: Conversion of ester to free acid.

Procedure:

- The ester (20 g) is dissolved in 200 mL water and heated.

- After hydrolysis, the mixture is cooled, and concentrated hydrochloric acid (10 mL) is added.

- The mixture is stirred, and the product precipitates upon evaporation.

Yield:

- Imidazol-1-yl-acetic acid is obtained as a white solid with a yield of approximately 93%.

Data:

| Parameter | Value |

|---|---|

| Melting Point | 200.3–202.3°C |

| IR (νmax / cm⁻¹) | 3485, 3159, 3078, 2956, 2827, 1732, 1548, 1406, 1222, 1178, 1080, 763, 626 |

| ¹H NMR (DMSO-d6) | δ 4.76 (s, 2H), 6.88 (s, 1H), 7.12 (s, 1H), 7.64 (s, 1H) |

| ¹³C NMR (DMSO-d6) | δ 51.61, 119.18, 122.82, 135.26, 172.41 |

Formation of Dihydrochloride Salt

Method:

- The free acid is treated with hydrochloric acid to form the dihydrochloride salt.

- Conditions: Stirring in aqueous medium at room temperature, followed by crystallization.

Outcome:

- The product, (1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride , is obtained as a crystalline solid with high purity.

Data:

| Parameter | Value |

|---|---|

| Melting Point | 238.2°C (decomposition) |

| IR (νmax / cm⁻¹) | 3446 (O-H), 1580 (C=N), 1279 (P=O) |

| ¹H NMR (D₂O) | δ 4.55 (t, 2H), 7.0–8.0 (aromatic region) |

Summary of Preparation Methods

| Step | Methodology | Key Features | Environmental Impact | Yield |

|---|---|---|---|---|

| 1 | Solvent-free N-alkylation | Uses tert-butyl chloroacetate, base, no solvents | Eco-friendly, high efficiency | 66% |

| 2 | Hydrolysis in water | Reflux hydrolysis, acid work-up | Green process, avoids organic solvents | 93% |

| 3 | Salt formation | Acidic treatment, crystallization | Conventional, straightforward | High purity |

Research Findings and Notes

- The solvent-free approach significantly reduces hazardous waste and simplifies purification.

- Hydrolysis conditions are optimized to prevent degradation of the imidazole ring.

- The overall process demonstrates high yields and purity, suitable for scale-up in pharmaceutical synthesis.

- The key intermediate, imidazol-1-yl-acetic acid, is crucial for subsequent synthesis of bioactive compounds such as zoledronic acid.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pH levels to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced functional groups.

Wissenschaftliche Forschungsanwendungen

(1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a ligand in various biochemical assays.

Medicine: It has potential therapeutic applications due to its biological activity.

Industry: It is used in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of (1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. This binding can modulate enzyme activity, receptor signaling, and other cellular processes, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares the target compound with analogs differing in substituents, stereochemistry, or salt forms:

Biologische Aktivität

(1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride is a compound featuring an imidazole ring, which is a common structural motif in various biologically active molecules. This compound is primarily utilized in scientific research, particularly in the fields of chemistry and biology, due to its diverse biological activities and potential therapeutic applications.

- IUPAC Name : (1R)-1-(1H-imidazol-2-yl)ethanamine; dihydrochloride

- Molecular Formula : C5H9N3·2ClH

- Molecular Weight : 195.06 g/mol

- CAS Number : 1807914-37-9

The biological activity of (1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride is attributed to its ability to interact with various molecular targets. The imidazole ring allows for binding with metal ions, enzymes, and receptors, which can modulate enzyme activity and receptor signaling pathways. This interaction influences several biochemical processes, leading to its observed biological effects.

Biological Activities

Research indicates that (1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride exhibits a range of biological activities:

1. Anticancer Properties

Studies have shown that compounds containing imidazole rings can inhibit cancer cell proliferation. For instance, derivatives of imidazole have demonstrated significant inhibitory effects on various cancer cell lines, suggesting potential as anticancer agents.

2. Enzyme Inhibition

(1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride has been evaluated for its ability to inhibit specific enzymes, which is crucial for its therapeutic applications. The inhibition of key enzymes involved in cancer progression has been noted.

Case Study 1: FGFR Inhibition

A study investigated the effect of imidazole derivatives on fibroblast growth factor receptors (FGFRs). The results indicated that certain compounds exhibited potent inhibitory activity against FGFRs, with IC50 values in the low nanomolar range. This suggests that (1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride could serve as a lead compound for developing FGFR inhibitors.

Case Study 2: Kinesin Spindle Protein (KSP)

Research into KSP inhibitors revealed that imidazole-containing compounds can effectively inhibit KSP activity, which is vital for cancer cell division. The non-competitive nature of this inhibition highlights the potential for these compounds in cancer therapeutics.

Synthesis and Applications

The synthesis of (1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride typically involves cyclization reactions that form the imidazole ring under mild conditions. This compound serves as a building block in synthesizing more complex molecules used in pharmacological research and development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride, and how can reaction progress be monitored?

- Methodology :

- Synthesis : Reflux a mixture of the imidazole precursor (e.g., 1H-imidazole-2-carbaldehyde) with (R)-1-aminoethane in a polar solvent (e.g., ethanol or water) under basic conditions (e.g., ammonia or NaOH). Acidify the mixture with HCl to precipitate the dihydrochloride salt .

- Monitoring : Use thin-layer chromatography (TLC) with a mobile phase such as chloroform:methanol (6:1 v/v) to track reaction completion. Confirm purity via melting point analysis and nuclear magnetic resonance (NMR) spectroscopy .

Q. How should researchers handle and store (1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride to ensure safety and stability?

- Protocol :

- Handling : Use in a fume hood with PPE (gloves, lab coat, goggles). Avoid skin/eye contact; rinse immediately with water if exposed .

- Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) is recommended to assess shelf life .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for imidazole derivatives like (1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride?

- Approach :

- Data Validation : Replicate assays (e.g., antifungal or GPCR modulation studies) under controlled conditions (pH, temperature, solvent) .

- Structural Analysis : Compare X-ray crystallography or computational docking results (e.g., AutoDock Vina) to confirm stereochemical integrity and binding affinity variations .

- Statistical Tools : Apply multivariate analysis to isolate confounding variables (e.g., impurity profiles from synthesis batches) .

Q. How can researchers design experiments to evaluate the environmental persistence of this compound?

- Experimental Design :

- Degradation Studies : Expose the compound to simulated environmental conditions (UV light, microbial consortia) and quantify residues via HPLC-MS. Measure half-life (t½) in water/soil matrices .

- Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri bioassays to assess acute toxicity (EC50) and chronic effects .

Q. What advanced techniques characterize the chiral purity and solid-state properties of (1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride?

- Methods :

- Chiral Purity : High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak AD-H) or circular dichroism (CD) spectroscopy .

- Solid-State Analysis : Single-crystal X-ray diffraction to determine crystal packing and hydrogen-bonding networks. Thermogravimetric analysis (TGA) evaluates thermal stability .

Cross-Disciplinary Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Workflow :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to predict absorption, metabolism, and toxicity. Focus on logP (target <3) and cytochrome P450 interactions .

- Molecular Dynamics : Simulate ligand-receptor binding (e.g., GPCRs) with GROMACS to refine substituent effects on binding energy .

Q. What methodologies integrate (1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride into multifunctional drug delivery systems?

- Case Study :

- Nanoparticle Formulation : Encapsulate the compound in PEG-PLGA nanoparticles. Characterize drug loading efficiency (UV-Vis) and release kinetics (dialysis membrane method) .

- Targeting : Conjugate with folate or aptamers for site-specific delivery. Validate targeting via flow cytometry or confocal microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.